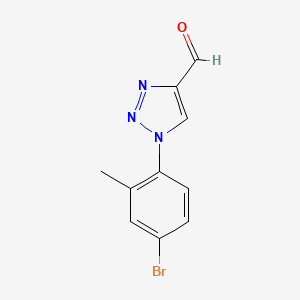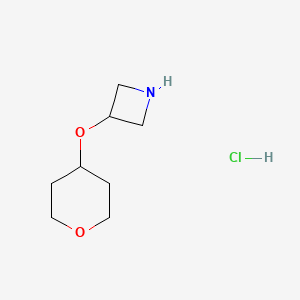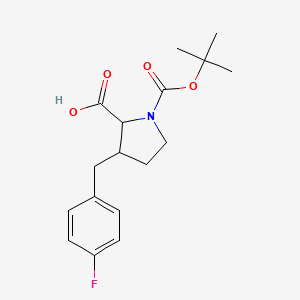
1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 4-bromo-2-methylphenol and 2-(4-Bromo-2-methylphenyl)acetic acid . These compounds contain a bromine atom and a methyl group attached to a phenyl ring, similar to the compound you’re interested in .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Compounds containing bromine atoms, for example, tend to be denser than those without. The presence of an aldehyde group could also influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
The research on 1,2,3-triazolyl derivatives, including compounds structurally related to 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, has highlighted their potential in the synthesis of new antimicrobial agents. A study by Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds' effectiveness against bacterial and fungal strains suggests their potential in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
α-Glycosidase Inhibition
Another study focused on the crystal structures of various 1,2,3-triazole derivatives, including one with substantial α-glycosidase inhibition activity. This finding is significant for therapeutic applications, particularly in treating diseases like diabetes, where α-glycosidase inhibitors can play a crucial role (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Molecular Rearrangements
Molecular rearrangement studies of 1,2,3-triazole derivatives have provided insights into synthetic pathways that can lead to new compounds with potentially useful properties. L'abbé et al. (1990) explored the interconversion of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, revealing methods for synthesizing 1-alkyl-1,2,3-triazole-4-carbaldehydes from phenyl derivatives. These studies contribute to the development of novel synthetic methods in organic chemistry (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Homocysteine Detection in Biological Systems
A fluorescence probe based on 1,2,3-triazole derivatives was developed for highly selective and sensitive detection of homocysteine, an amino acid whose elevated levels are associated with cardiovascular diseases. This probe, showing excellent performance in living cells, highlights the application of 1,2,3-triazole derivatives in biochemical and medical research (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).
Antimicrobial Activity Against Mycobacterium Tuberculosis
Research on N-substituted-phenyl-1,2,3-triazole derivatives, including structural analogs of the compound , has shown promising activity against Mycobacterium tuberculosis, the bacterium causing tuberculosis. This demonstrates the potential of 1,2,3-triazole derivatives in developing new treatments for infectious diseases (Costa, Boechat, Rangel, da Silva, de Souza, Rodrigues, Castro, Júnior, Lourenço, Wardell, & Ferreira, 2006).
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZJMXNFVVMHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B1471581.png)

![Methyl {[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471585.png)


![diethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1471588.png)
![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
![2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride](/img/structure/B1471592.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1471593.png)
![1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate](/img/structure/B1471594.png)